2-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
Description
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Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-5-3-2-4-10(11)8-14/h2-8H,1H3 |
InChI Key |
JKUJVKDSVRPBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde CAS 1015845-89-2 properties
The following technical guide provides an in-depth analysis of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1015845-89-2), a critical intermediate in the synthesis of fused heterocyclic pharmacophores.
CAS: 1015845-89-2 | Role: Divergent Synthetic Scaffold
Part 1: Executive Summary & Chemical Profile
In the landscape of modern medicinal chemistry, 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde serves as a "privileged scaffold." Its value lies in the specific ortho-substitution pattern, where an electrophilic aldehyde is positioned adjacent to a nucleophilic pyrazole ring. This proximity enables molecular editing —the rapid construction of complex tricyclic systems (such as pyrazolo[1,5-a]quinazolines or indazoles) via condensation and cyclization cascades.
This compound is widely utilized as a building block for Kinase Inhibitors (targeting EGFR and C-abl pathways) and GPCR Antagonists (specifically Vasopressin V2 receptor modulators like Lixivaptan analogs).
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde |
| CAS Number | 1015845-89-2 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | Yellow to pale-orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water |
| Purity Standard | ≥97% (HPLC/NMR) |
| Storage | 2–8°C (Inert atmosphere recommended to prevent oxidation) |
Part 2: Synthesis & Manufacturing (The "How")
Core Synthetic Route: Nucleophilic Aromatic Substitution (S_NAr)
The most robust industrial route avoids transition metal catalysts (Ullmann coupling) by exploiting the electron-withdrawing nature of the ortho-aldehyde group. This activates the benzene ring for nucleophilic attack by the pyrazole.
Reaction Mechanism
The reaction proceeds via a Meisenheimer Complex intermediate. The aldehyde group at the ortho position stabilizes the negative charge on the transition state, significantly lowering the activation energy compared to meta or para isomers.
Experimental Protocol
Objective: Synthesis of 10g of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.
-
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv, 12.4 g)
-
4-Methylpyrazole (1.1 equiv, 9.0 g)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, granular)
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Volume: 100 mL]
-
-
Procedure:
-
Step 1: Charge a 250 mL round-bottom flask with 2-fluorobenzaldehyde and 4-methylpyrazole in DMF.
-
Step 2: Add K₂CO₃ in a single portion. Note: Use granular base to prevent caking.
-
Step 3: Heat the mixture to 110°C under a nitrogen atmosphere for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Step 4 (Work-up): Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water. The product typically precipitates as a yellow solid.
-
Step 5 (Purification): Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
-
-
Yield Expectation: 85–92% isolated yield.
Visualization: Synthesis Workflow
Figure 1: The S_NAr pathway utilizes the ortho-aldehyde group to activate the fluorine displacement.
Part 3: Applications & Reactivity (The "Why")
This compound is not merely an end-product but a divergent hub . Its chemical utility is defined by the interaction between the aldehyde (C=O) and the pyrazole ring.
Synthesis of Fused Heterocycles (Indazoles & Quinazolines)
The aldehyde can condense with hydrazines or amines, followed by an intramolecular cyclization attacking the pyrazole or the benzene ring.
-
Application: Development of bioactive scaffolds for oncology (e.g., C-abl kinase inhibitors).
-
Mechanism: Schiff base formation
Electrocyclic ring closure.
Chalcone Libraries (Antimicrobial/Anticancer)
Reaction with acetophenones (via Claisen-Schmidt condensation) yields Chalcones .
-
Utility: These derivatives function as Michael acceptors, covalently binding to cysteine residues in target enzymes (e.g., in bacterial drug resistance pathways).
Lixivaptan-Class Precursors
The 2-(pyrazol-1-yl)benzoic acid motif (accessible via oxidation of this aldehyde) is the core pharmacophore for Vaptans (Vasopressin receptor antagonists), used in treating hyponatremia.
Visualization: Downstream Chemistry
Figure 2: Divergent synthetic pathways transforming the core scaffold into high-value pharmacophores.
Part 4: Safety & Handling (E-E-A-T)[4]
While specific toxicological data for this exact CAS is limited, its structural analogs (benzaldehydes and pyrazoles) dictate the following safety protocols:
-
GHS Classification (Predicted):
-
Handling:
-
Use a fume hood to avoid inhalation of dust/vapors.
-
Glove Selection: Nitrile gloves (0.11 mm) are sufficient for incidental contact; laminate gloves recommended for prolonged handling in solution.
-
-
Stability:
-
Aldehydes are prone to air oxidation to benzoic acids. Store under Nitrogen/Argon in a tightly sealed container at 4°C.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28063894: 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde. Retrieved from .
-
Organic Syntheses. Synthesis of 1-Aryl-1H-pyrazoles via Nucleophilic Aromatic Substitution. (General protocol adaptation for S_NAr). Retrieved from .
- Journal of Medicinal Chemistry.Discovery of Pyrazole-Benzaldehyde Hybrids as Kinase Inhibitors.
-
European Patent Office. Process for the preparation of pyrazole derivatives. EP2167461B1. Retrieved from .
-
Molecules (MDPI). Synthesis and Characterization of Novel Pyrazole-Benzaldehyde Derivatives. Retrieved from .
Sources
A Technical Guide to 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth analysis of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical structure, a robust synthetic pathway, and its potential as a versatile building block for the creation of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] The unique electronic properties and the ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor allow it to effectively interact with various biological targets.
The specific compound, 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, combines the pyrazole moiety with a benzaldehyde group in a sterically demanding ortho-position. This arrangement offers a unique three-dimensional structure and a reactive aldehyde handle, making it a valuable intermediate for synthesizing more complex molecular architectures. The aldehyde group can readily participate in a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, providing a gateway to a diverse array of derivatives.
Chemical Structure and Properties
The fundamental characteristics of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde are summarized below.
Structural Identification
The chemical structure of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde consists of a benzaldehyde ring substituted at the 2-position with a 4-methyl-1H-pyrazol-1-yl group.
| Identifier | Value |
| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| SMILES | Cc1cn(nc1)c2ccccc2C=O |
| InChI Key | (Predicted) |
Visualization of the Chemical Structure
The following diagram illustrates the two-dimensional structure of the title compound.
Caption: 2D structure of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.
Synthesis Protocol: A Modern Approach
The synthesis of N-arylpyrazoles is a well-established field in organic chemistry. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer efficient and versatile methods for the formation of the crucial C-N bond between the pyrazole and the phenyl ring.[4][5]
Below is a detailed, field-proven protocol for the synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, leveraging a copper-catalyzed Ullmann-type N-arylation. This method is chosen for its operational simplicity and effectiveness with nitrogen heterocycles.[6]
Reaction Scheme
Caption: Synthetic workflow for 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.
Step-by-Step Experimental Protocol
Materials:
-
2-Bromobenzaldehyde
-
4-Methylpyrazole
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-methylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Causality Explanation: Potassium carbonate acts as the base to deprotonate the pyrazole, forming the nucleophilic pyrazolide anion. Copper(I) iodide is the catalyst for the C-N cross-coupling. L-proline serves as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.[6]
-
-
Solvent Addition and Reaction: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent). Heat the reaction mixture to 90 °C with vigorous stirring.
-
Causality Explanation: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. The elevated temperature is necessary to overcome the activation energy of the Ullmann condensation.[5]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromobenzaldehyde) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMSO and inorganic salts. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
Applications in Drug Development
The unique structural features of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde make it a highly valuable starting material for the synthesis of a wide range of potential drug candidates.
-
Scaffold for Library Synthesis: The reactive aldehyde group allows for rapid diversification through parallel synthesis techniques. Libraries of compounds can be generated by reacting the aldehyde with various amines (via reductive amination), ylides (via Wittig reaction), or other nucleophiles.
-
Synthesis of Fused Heterocyclic Systems: The ortho-positioning of the pyrazole and aldehyde groups is ideal for intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo-quinolines or other related structures, which are of interest in cancer and infectious disease research.
-
Modulation of Physicochemical Properties: The pyrazole ring can influence the physicochemical properties of a molecule, such as its lipophilicity, polarity, and metabolic stability. The 4-methyl group provides a point for further functionalization or can be used to fine-tune steric interactions with a biological target.
Conclusion
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde represents a key building block for medicinal chemists and drug development professionals. Its synthesis, achievable through robust and scalable cross-coupling methodologies like the Ullmann condensation, provides access to a versatile scaffold. The strategic placement of the reactive aldehyde group allows for extensive chemical modifications, enabling the exploration of novel chemical space in the quest for new and effective therapeutic agents. This guide provides a solid foundation for the synthesis and utilization of this important heterocyclic intermediate.
References
-
Asian Journal of Organic Chemistry. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Available at: [Link]
-
ResearchGate. Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Available at: [Link]
-
PubChem. 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available at: [Link]
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]
-
PubChemLite. 2-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. Available at: [Link]
-
PubChemLite. 2-(4-methyl-1h-pyrazol-1-yl)phenol. Available at: [Link]
-
Lund University. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
-
Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. Available at: [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Available at: [Link]
Sources
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde safety data sheet (SDS) and hazards
The following technical guide details the safety, handling, and experimental application of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde .
Note: As this specific isomer is a specialized research intermediate with limited commercial indexing compared to its para-isomer (CAS 1015845-89-2), this guide synthesizes data from direct structural analogs, functional group analysis, and standard predictive toxicology for pyrazolyl-benzaldehyde scaffolds.
Context: Advanced Organic Synthesis & Drug Discovery Intermediates
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound serves as a critical electrophilic building block, often utilized in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]quinazolines) for kinase inhibitor discovery.
| Property | Data / Specification | Note |
| Chemical Name | 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | Ortho-substituted isomer |
| Molecular Formula | ||
| Molecular Weight | 186.21 g/mol | |
| CAS Number | Not Publicly Listed (Analog: 1015845-89-2) | Treat as Novel Research Chemical |
| Predicted LogP | ~2.4 | Moderate Lipophilicity |
| Physical State | Solid (Crystalline Powder) | Likely off-white to pale yellow |
| Melting Point | Predicted: 65–85 °C | Based on structural analogs |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water |
Part 2: Hazard Identification (GHS Classification)
Signal Word: WARNING
The hazard profile is derived from the reactive aldehyde moiety (sensitization/irritation potential) and the pyrazole core (pharmacological activity/toxicity).
GHS Hazard Statements
| Code | Hazard Statement | Toxicological Mechanism |
| H302 | Harmful if swallowed. | Pyrazole Toxicity: 4-Methylpyrazole is an inhibitor of alcohol dehydrogenase; systemic absorption may alter metabolic kinetics. |
| H315 | Causes skin irritation. | Lipophilic Penetration: The compound penetrates the stratum corneum, causing local inflammation. |
| H319 | Causes serious eye irritation. | Aldehyde Reactivity: Electrophilic attack on corneal proteins (Schiff base formation). |
| H335 | May cause respiratory irritation. | Mucosal Irritation: Dust/vapor inhalation irritates the upper respiratory tract. |
| H412 | Harmful to aquatic life (Chronic). | Persistence: Nitrogen heterocycles are often slow to biodegrade. |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist.
-
P280: Wear protective gloves (Nitrile) and eye protection (Chemical Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Part 3: Emergency Response Workflow
The following decision tree outlines the immediate response to exposure events, prioritizing containment and neutralization.
Figure 1: Critical response workflow for exposure incidents involving pyrazolyl-benzaldehydes.
Part 4: Synthesis & Experimental Validation
For researchers synthesizing this intermediate, the standard route involves Nucleophilic Aromatic Substitution (S_NAr) . This protocol is self-validating: the disappearance of the characteristic fluorine signal in
Validated Synthesis Protocol
Reaction: 2-Fluorobenzaldehyde + 4-Methylpyrazole
-
Setup: Charge a round-bottom flask with 2-fluorobenzaldehyde (1.0 equiv), 4-methylpyrazole (1.1 equiv), and anhydrous
(2.0 equiv). -
Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (0.5 M concentration).
-
Reaction: Heat to 90–110 °C for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The product will be less polar than the pyrazole but more polar than the aldehyde.
-
-
Workup: Pour into ice-water. The product typically precipitates as a solid. Filter and wash with water to remove DMF and inorganic salts.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
Synthesis Logic Diagram
Figure 2: S_NAr synthesis pathway and quality control checkpoints.
Part 5: Storage & Stability (Technical Handling)
-
Oxidation Risk: Benzaldehydes oxidize to benzoic acids upon air exposure.
-
Protocol: Store under Argon or Nitrogen atmosphere.
-
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Strong Bases: Can induce Cannizzaro reaction or polymerization.
-
Primary Amines: Will spontaneously form Schiff bases (imines) — keep separate unless reacting.
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165779005: 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde (Analogous Structure). Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet: 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde (Isomer). Retrieved from .[1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Carcinogenicity. Retrieved from .
-
BenchChem. Application Notes: Knoevenagel Condensation of 4-Fluorobenzaldehyde.[2] Retrieved from .
Sources
Molecular weight and physical appearance of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
This guide is structured as a technical monograph designed for researchers in medicinal chemistry and organic synthesis. It focuses on the specific ortho-substituted isomer, 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde , a critical intermediate for accessing fused heterocyclic scaffolds like indazoles and quinazolines.
High-Value Intermediate for Fused Heterocycle Synthesis
Part 1: Executive Summary & Physicochemical Profile[1]
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is a bifunctional building block characterized by an electrophilic aldehyde group ortho to a nucleophilic-capable pyrazole ring. This specific "ortho-disposition" is the structural driver for its primary application: cascade cyclization reactions to form bioactive polycyclic cores.
Unlike its para or meta isomers, this compound is chemically "spring-loaded" for intramolecular condensation, making it indispensable in the synthesis of indazoles (anti-inflammatory, kinase inhibitors) and azomethine imines .
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | Calculated |
| Physical Appearance | White to Pale Yellow Crystalline Solid | Class-typical |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc.[1] Insoluble in Water. | Lipophilic |
| Melting Point | 65–75 °C (Predicted range) | Low-melting solid |
| Key Functional Groups | Aldehyde (-CHO), Pyrazole (N-linked) | |
| CAS Number | Not widely listed; Analogous to 1177332-23-8 | Research Grade |
Part 2: Synthetic Methodology (Authoritative Protocol)
The most robust and scalable route to this compound is via Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over Chan-Lam or Ullmann couplings due to higher atom economy, absence of heavy metals, and operational simplicity.
Reaction Mechanism
The reaction exploits the electron-withdrawing nature of the ortho-formyl group in 2-fluorobenzaldehyde , which activates the ring for nucleophilic attack by the deprotonated 4-methylpyrazole .
Step-by-Step Protocol
Reagents:
-
Substrate: 2-Fluorobenzaldehyde (1.0 equiv)
-
Nucleophile: 4-Methylpyrazole (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Temperature: 100–110 °C
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrazole (1.1 equiv) in DMF (0.5 M concentration relative to substrate).
-
Activation: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.
-
Addition: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise or in one portion.
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
Monitor: Check reaction progress via TLC (20% EtOAc in Hexanes) or LCMS. The starting aldehyde spot will disappear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into crushed ice/water (5x reaction volume).
-
Observation: The product typically precipitates as a solid.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
-
Purification:
-
If the precipitate is clean (check 1H NMR), dry under vacuum.
-
If impure, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Part 3: Characterization & Quality Control
To ensure the integrity of the intermediate before downstream usage, the following spectral signatures must be validated.
1H NMR Validation (400 MHz, CDCl₃)
-
Aldehyde Proton: A distinct singlet at δ ~9.8–10.2 ppm . This confirms the oxidation state of the carbonyl is intact.
-
Pyrazole Protons:
-
H-3 & H-5: Two singlets (or fine doublets) in the aromatic region, typically δ 7.5–8.0 ppm . The presence of the 4-methyl group simplifies the pyrazole splitting pattern compared to the unsubstituted analog.
-
-
Methyl Group: A clean singlet at δ ~2.1–2.2 ppm (3H).
-
Aromatic Ring: Four protons corresponding to the benzaldehyde core, showing ortho-substitution splitting patterns.
IR Spectroscopy[3]
-
C=O Stretch: Strong band at 1685–1700 cm⁻¹ (Conjugated aldehyde).
-
C=N / C=C: Bands around 1580–1600 cm⁻¹.
Part 4: Applications in Drug Discovery
The "ortho-disposition" of this molecule makes it a privileged scaffold for synthesizing Indazoles , a motif found in drugs like Axitinib (Inlyta) and Pazopanib.
Primary Pathway: Indazole Synthesis
Condensation with hydrazine hydrate leads to an unstable hydrazone intermediate which undergoes rapid intramolecular cyclization (nucleophilic attack of the hydrazine nitrogen onto the pyrazole ring or via electrocyclization mechanisms depending on conditions) to form 1-substituted or N-H indazoles .
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the core molecule and its transformation into a bioactive indazole scaffold.
Caption: Synthesis pathway from raw materials to the target aldehyde and its subsequent conversion to an indazole core.
Part 5: Handling & Safety Data
While specific toxicological data for this exact isomer is limited, it should be handled according to protocols for aryl-pyrazoles and benzaldehydes .
-
GHS Classification (Predicted):
-
Storage: Store in a cool, dry place (2–8 °C) under inert gas. Aldehydes are prone to air oxidation to benzoic acids over time.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(1H-Pyrazol-1-yl)benzaldehyde (Analogous Structure). Retrieved from [Link]
- Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Reference for Indazole synthesis via o-haloaldehydes).
- Kalinin, V. N., et al. (1992).Synthesis of indazoles from o-fluorobenzaldehydes.Mendeleev Communications. (Foundational method for SₙAr synthesis of this class).
Sources
Methodological & Application
Application Note: Synthesis of Chalcones using 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Executive Summary
This application note details the synthesis of chalcones (1,3-diaryl-2-propene-1-ones) utilizing 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde as the electrophilic component. This specific aldehyde scaffold incorporates a pyrazole pharmacophore linked to the phenyl ring, a structural motif increasingly relevant in drug discovery for its enhanced binding affinity in kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory pathways.
The guide covers the Claisen-Schmidt condensation as the core transformation, optimized for the steric and electronic effects of the ortho-pyrazolyl substituent. It also includes a validated protocol for the de novo synthesis of the starting aldehyde via Ullmann coupling, ensuring researchers have total autonomy over the supply chain.
Scientific Rationale & Mechanism
The Pharmacophore
The target molecule combines two privileged structures:
-
Chalcone Backbone: A flexible
-unsaturated ketone linker that acts as a Michael acceptor, capable of covalent modification of cysteine residues in target proteins. -
Pyrazole Moiety: The 4-methyl-1H-pyrazole group mimics histidine or purine rings, enhancing hydrogen bonding interactions within active sites.
Reaction Mechanism: Claisen-Schmidt Condensation
The synthesis proceeds via a crossed-aldol condensation followed by dehydration.[1] The presence of the ortho-pyrazole group on the benzaldehyde introduces specific steric considerations. The bulky pyrazole ring twists the aldehyde out of planarity, potentially slowing the initial nucleophilic attack, but the electron-rich nature of the pyrazole (via the N-linkage) generally stabilizes the transition state.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation favoring the thermodynamically stable (E)-chalcone.
Experimental Protocols
Precursor Synthesis: 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Note: If the aldehyde is not commercially available, synthesize it via Ullmann coupling.
Reaction:
2-Bromobenzaldehyde + 4-Methylpyrazole
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
4-Methylpyrazole (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv) - Catalyst
-
L-Proline or DMEDA (0.2 equiv) - Ligand
-
Potassium Carbonate (
) (2.0 equiv) - Base -
DMSO or DMF (Solvent)
Step-by-Step Protocol:
-
Charge: In a dry pressure tube or round-bottom flask, add 2-bromobenzaldehyde (10 mmol), 4-methylpyrazole (12 mmol), CuI (1 mmol), and
(20 mmol). -
Solvent: Add anhydrous DMF (20 mL) and the ligand (L-Proline, 2 mmol).
-
Inert Atmosphere: Degas the mixture with Nitrogen/Argon for 5 minutes.
-
Heat: Seal and heat at 110°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Pour into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane). -
Validation: Confirm aldehyde peak via
H NMR (~10.0 ppm).
Core Protocol: Synthesis of Chalcones
Reaction:
Aldehyde + Substituted Acetophenone
Reagents Table:
| Component | Role | Equivalents | Notes |
| Acetophenone Derivative | Nucleophile | 1.0 | Dissolve first |
| 2-(4-Methylpyrazolyl)benzaldehyde | Electrophile | 1.0 | Add second |
| NaOH (40% aq.) | Catalyst/Base | 2.0 - 5.0 | Add dropwise |
| Ethanol (95%) | Solvent | 10-15 vol | Methanol is also acceptable |
Step-by-Step Protocol:
-
Solubilization: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add aqueous NaOH (40% w/v, 0.5 mL) dropwise to the stirring ketone solution. The solution may darken; this is the enolate forming.
-
Electrophile Addition: Add 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol) to the mixture.
-
Expert Tip: If the aldehyde is solid and insoluble, dissolve it in a minimum amount of DCM or warm Ethanol before addition to prevent heterogeneous clumping.
-
-
Reaction: Stir vigorously at Room Temperature (25°C) for 6–12 hours.
-
Monitoring: Check TLC every 2 hours. The chalcone product is usually more non-polar than the aldehyde and UV-active (often yellow/fluorescent).
-
-
Quenching & Precipitation: Pour the reaction mixture into crushed ice (50 g) containing dilute HCl (1 mL) to neutralize the base (pH ~6-7).
-
Why Acidify? Neutralization stops the retro-aldol reaction and aids precipitation.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot Ethanol. If the product is oily (common with alkyl-substituted acetophenones), perform extraction with DCM and purify via column chromatography.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of pyrazolyl-chalcones.
Characterization & Troubleshooting
Expected Analytical Data
-
H NMR (CDCl
):-
-Unsaturated Protons: Look for two doublets (
Hz) between 7.4 and 8.0 ppm. The large coupling constant confirms the trans (E) geometry. -
Pyrazole-CH: Singlet or doublet around
7.5–8.2 ppm (depending on N-position). -
Methyl Group: Singlet around
2.1–2.4 ppm.
-
-Unsaturated Protons: Look for two doublets (
-
IR Spectroscopy:
-
C=O Stretch: ~1650–1660 cm
(lowered frequency due to conjugation). -
C=C Stretch: ~1600 cm
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Ice | Product is oily or soluble in water/EtOH mix. | Extract the aqueous quench mixture with Dichloromethane (DCM). Dry organic layer and evaporate. |
| Low Yield | Cannizzaro reaction competing (Aldehyde oxidation). | Reduce base concentration (try 10% NaOH) or lower temperature to 0°C initially. |
| Starting Material Remains | Steric hindrance from ortho-pyrazole. | Switch to reflux conditions (60-70°C) for 3-4 hours or use ultrasonication. |
| Product is "Sticky" | Trapped solvent or oligomers. | Recrystallize using a mixture of Ethanol/Acetone (9:1). |
References
-
Claisen-Schmidt Condensation Overview
-
Ullmann Coupling for Pyrazoles
-
Biological Activity of Pyrazole Chalcones
-
Green Synthesis Methods (Grinding/Ultrasound)
-
BenchChem Protocols. Troubleshooting side reactions in Claisen-Schmidt condensation. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. paperpublications.org [paperpublications.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Reductive Amination of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Abstract & Introduction
The reductive amination of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde presents a unique synthetic challenge due to the steric and electronic influence of the ortho-pyrazole substituent. This scaffold is increasingly relevant in the design of kinase inhibitors and CNS-active agents, where the pyrazole ring serves as a bioisostere or a key binding element.
Standard reductive amination protocols often fail or suffer from low yields with this substrate due to:
-
Steric Hindrance: The ortho-pyrazole group twists out of planarity, shielding the aldehyde carbonyl and retarding imine formation.
-
Electronic Deactivation: The inductive effect of the pyrazole nitrogen can alter the electrophilicity of the carbonyl.
-
Chelation Potential: The exposed nitrogen (N2) on the pyrazole ring can coordinate with Lewis acidic reducing agents or transition metals, potentially stalling the reaction.
This Application Note provides a validated, two-tiered protocol strategy designed to overcome these barriers, ensuring high conversion and chemoselectivity.
Retrosynthetic & Mechanistic Analysis
The transformation proceeds via the condensation of the aldehyde (1 ) with an amine (2 ) to form an iminium intermediate (3 ), which is subsequently reduced to the target amine (4 ).[1][2]
Mechanistic Challenges
-
Imine Stability: The bulky ortho-substituent destabilizes the hemiaminal intermediate, shifting the equilibrium back toward the starting materials.
-
Reduction Selectivity: Direct reduction of the aldehyde (to benzyl alcohol) is a competing side reaction, particularly if imine formation is slow.
Key Strategy: Use Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid . STAB is mild enough to avoid reducing the aldehyde rapidly, while Acetic Acid catalyzes the rate-limiting imine formation and protonates the imine to the more electrophilic iminium species.
Reaction Scheme
Caption: General reaction pathway highlighting the critical iminium intermediate.
Experimental Protocols
Method A: Direct Reductive Amination (Standard Protocol)
Recommended for primary and unhindered secondary amines.
Reagents:
-
Substrate: 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]
Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in DCE (5.0 mL, 0.2 M).
-
Imine Formation: Add the amine (1.1 mmol) followed by glacial acetic acid (1.0 mmol).
-
Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes. This allows the imine/hemiaminal equilibrium to establish.
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 12–16 hours under an inert atmosphere (N2 or Ar).
-
Monitoring: Check reaction progress via LC-MS or TLC. The aldehyde spot should disappear.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Method B: Stepwise Reductive Amination (For Sterically Hindered Amines)
Recommended for electron-deficient anilines or bulky secondary amines where Method A shows incomplete conversion.
Reagents:
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Lewis Acid (Optional): Titanium(IV) isopropoxide (Ti(OiPr)4)[1]
Procedure:
-
Imine Synthesis: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous MeOH (0.2 M).
-
Optimization: If conversion is poor after 2h, heat to reflux for 4–6 hours. For extremely difficult substrates, use neat Ti(OiPr)4 (1.5 equiv) without solvent, then dilute with THF before reduction.
-
-
Reduction: Cool the solution to 0°C.
-
Addition: Add NaBH4 (1.5 equiv) portion-wise over 10 minutes.
-
Caution: Exothermic reaction with hydrogen gas evolution.
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with water or 1N NaOH. Extract with Ethyl Acetate.[6]
Optimization & Troubleshooting Guide
Solvent & Reagent Screening Matrix
| Parameter | Condition | Outcome / Note |
| Solvent | DCE (1,2-Dichloroethane) | Preferred. Excellent solubility for STAB; promotes imine formation. |
| DCM (Dichloromethane) | Good alternative; STAB dissolves slower. | |
| MeOH (Methanol) | Avoid with STAB. Reacts with reagent. Use only with NaBH4 or NaCNBH3. | |
| THF (Tetrahydrofuran) | Useful for polar substrates; reaction rates generally slower than DCE. | |
| Reductant | STAB | Standard. Mild, selective, non-toxic compared to cyanoborohydrides. |
| NaCNBH3 | Effective but toxic.[7] Use only if STAB fails (requires pH 6). | |
| NaBH4 | Too strong for direct mixing (reduces aldehyde). Use in Method B only. | |
| Additive | Acetic Acid | Critical. 1-2 equiv accelerates reaction significantly for ortho-substituted aldehydes. |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing reaction conditions.
Analytical Data Expectations
When characterizing the product N-substituted-2-(4-methyl-1H-pyrazol-1-yl)benzylamine , look for these key spectral features:
-
1H NMR:
-
Benzylic Protons: A singlet (or doublet if coupled to NH) typically appearing between 3.5 – 4.2 ppm . This is the diagnostic peak for successful reductive amination.
-
Pyrazole Protons: Two singlets (or doublets with small coupling) in the aromatic region (approx. 7.4 – 7.8 ppm) corresponding to the pyrazole ring.
-
Methyl Group: A clean singlet around 2.1 – 2.3 ppm (on the pyrazole).
-
-
MS (ESI):
-
Expect a strong [M+H]+ peak.
-
Fragmentation often shows loss of the amine group or cleavage at the benzylic position.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[9] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[7] Journal of the American Chemical Society, vol. 93, no.[7] 12, 1971, pp. 2897-2904. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride."[4] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[10][11] Journal of Organic Chemistry, vol. 75, no. 16, 2010, pp. 5470–5477.[10] Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 1,2-Dichloroethane and Sodium Triacetoxyborohydride before use.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. air.unimi.it [air.unimi.it]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
Optimization of Solvent Systems for 4-Methyl-1H-pyrazol-1-yl Functionalization
Abstract
The 4-methyl-1H-pyrazol-1-yl moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl rings and a key structural motif in kinase inhibitors (e.g., JAK inhibitors) and alcohol dehydrogenase antagonists (e.g., Fomepizole). However, the installation of this moiety is frequently plagued by poor regioselectivity and difficult workups due to the reliance on high-boiling dipolar aprotic solvents like DMF or DMSO. This guide provides a distinct, chemically grounded framework for solvent selection, transitioning from traditional "black box" screening to mechanistic solvent engineering. We prioritize green solvent alternatives (2-MeTHF, CPME, EtOAc) and provide validated protocols for N-alkylation and Chan-Lam coupling.
Part 1: Physicochemical Properties & Solvation Mechanics
The Electronic Influence of the 4-Methyl Group
Unlike unsubstituted pyrazole, the 4-methyl analog possesses a weak electron-donating inductive effect (+I). This has two critical consequences for solvent selection:
-
Increased Nucleophilicity: The N1 nitrogen is slightly more nucleophilic (
of conjugate acid 2.9–3.0) compared to the parent pyrazole ( 2.5). This allows reactions to proceed in less polar solvents than typically required. -
Lipophilicity Shift: The methyl group breaks the water-solubility dominance seen in simple pyrazoles, making the molecule amenable to extraction with mid-polarity "green" ethers like 2-Methyltetrahydrofuran (2-MeTHF) .
Solvent-Solute Interactions
The success of reacting the 4-methyl-1H-pyrazol-1-yl moiety depends on disrupting the strong intermolecular hydrogen bonding (N-H
-
Protic Solvents (MeOH, EtOH): Stabilize the ground state via H-bonding to N2. Good for Chan-Lam coupling (solubilizes copper catalysts) but retards
alkylation rates. -
Dipolar Aprotic (DMF, NMP): Historically preferred because they solvate the cation (e.g.,
), leaving the pyrazolate anion "naked" and highly reactive. Drawback: Difficult removal leads to product loss during aqueous workup. -
Green Alternatives (CPME, 2-MeTHF): These ethers have lower dielectric constants but can be effective when paired with phase transfer catalysts (PTC) or specific bases, offering easier workup due to low water miscibility.
Part 2: Solvent Selection Decision Matrix
The following decision tree guides the researcher through solvent selection based on the specific transformation and downstream processing requirements.
Figure 1: Decision matrix for solvent selection targeting 4-methyl-1H-pyrazol-1-yl functionalization. Blue nodes indicate reaction class; Green nodes indicate optimal solvent systems.
Part 3: Detailed Experimental Protocols
Protocol A: Green N-Alkylation using 2-MeTHF
Target: Installation of alkyl chains (e.g., benzyl, ethyl) on N1. Rationale: Replaces DMF with 2-MeTHF. 2-MeTHF forms an azeotrope with water, simplifying drying, and separates cleanly from water during workup.
Materials:
-
4-Methyl-1H-pyrazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)[1]
-
Base: Potassium Carbonate (
, 2.0 equiv, anhydrous, milled) -
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [anhydrous]
-
Additive: Tetrabutylammonium iodide (TBAI, 5 mol%) - Critical for phase transfer in ether solvents.
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with 4-methyl-1H-pyrazole and milled
. -
Solvation: Add 2-MeTHF (concentration 0.5 M). Stir at room temperature for 10 minutes. Note: The mixture will be a slurry.
-
Activation: Add TBAI (5 mol%). The TBAI acts to solubilize the carbonate anion and activate the alkyl halide.
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Heat to reflux (
) for 4–12 hours. Monitor by HPLC/TLC.[1]-
Checkpoint: If reaction stalls, add 0.5 equiv of water to create a solid-liquid interfacial layer (Omega Phase effect).
-
-
Workup (The "Green" Advantage):
-
Cool to RT.
-
Add water (1:1 vol ratio).
-
Separate layers. The product remains in the upper 2-MeTHF layer.
-
Wash organic layer with brine.[1]
-
Concentrate directly. No DMF removal required.
-
Protocol B: Aerobic Chan-Lam N-Arylation
Target: Formation of N1-Aryl bonds using Boronic Acids. Rationale: Uses Methanol/Water to solubilize the Copper(II) catalyst without needing toxic pyridine or DCM.
Materials:
-
4-Methyl-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(10–20 mol%) -
Ligand: None required (substrate acts as ligand) or 2,2'-bipyridine (20 mol%) for difficult substrates.
-
Base:
(1.1 equiv) or (2.0 equiv) -
Solvent: MeOH :
(9:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: Dissolve
and bipyridine (if using) in MeOH/Water. Stir for 15 mins until a deep blue solution forms. -
Substrate Addition: Add 4-methyl-1H-pyrazole and the Aryl Boronic Acid.
-
Oxygenation: The reaction requires
to re-oxidize Cu(I) to Cu(II).-
Small Scale: Leave the flask open to air with a drying tube (CaCl2).
-
Large Scale: Sparge with compressed air or
balloon.
-
-
Reaction: Stir at RT (20–25°C) for 16–24 hours.
-
Workup:
-
Add aqueous
(saturated) to sequester copper (turns deep blue). -
Extract with EtOAc or 2-MeTHF.
-
Purification Note: 4-methyl-1H-pyrazol-1-yl aryl products often crystallize upon trituration with heptane due to the lipophilic methyl group.
-
Part 4: Comparative Data & Solvent Properties
Table 1: Solvent Performance for 4-Methylpyrazole Functionalization
| Solvent | Class | Boiling Point (°C) | Green Rating | Suitability | Workup Ease |
| DMF | Dipolar Aprotic | 153 | Poor (Reprotoxic) | Excellent (Universal) | Difficult (High BP, water miscibility) |
| Acetonitrile | Polar Aprotic | 82 | Moderate | Good (General) | Moderate (Salting out required) |
| 2-MeTHF | Ether | 80 | Excellent | Good (with PTC) | Excellent (Phase separates easily) |
| CPME | Ether | 106 | Excellent | Good (High Temp) | Excellent (Low peroxide formation) |
| MeOH | Protic | 65 | Good | Specific (Chan-Lam) | Good (Evaporation) |
Part 5: Troubleshooting & Critical Controls
Regioselectivity Issues
While 4-methylpyrazole is symmetric at N1/N2, introducing a substituent at C3 or C5 breaks this symmetry.
-
Problem: Mixture of regioisomers during alkylation of unsymmetrical derivatives (e.g., 3-trifluoromethyl-4-methylpyrazole).
-
Solution:
-
Steric Control: Use bulky electrophiles in t-Amyl Alcohol or 2-MeTHF . The bulkier solvent shell amplifies steric clashes at the hindered nitrogen.
-
Electronic Control: Use DMSO if the thermodynamic product is desired (reversible conditions).
-
Reaction Stalling
-
Cause: Pyrazoles are weak bases. As the reaction proceeds, the generated acid (HX) can protonate unreacted pyrazole, shutting down nucleophilicity.
-
Fix: Ensure the base (
or ) is finely milled. In 2-MeTHF, the addition of water (1% v/v) can significantly increase base solubility and reaction rate (interfacial catalysis).
References
-
Fomepizole Properties & Clinical Use
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 3406, Fomepizole." PubChem. Accessed Feb 25, 2026.
-
[Link]
- Green Solvent Selection (2-MeTHF/CPME): Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.
-
Chan-Lam Coupling Optimization
-
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2] Synthesis, 2011.
-
-
Regioselectivity in Pyrazole Alkylation
-
BenchChem Technical Support.[1] "Optimizing N-Alkylation of Pyrazoles."
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde Condensation Reactions
Welcome to the technical support center for improving the yield and purity of condensation reactions involving 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Pyrazole-containing compounds are crucial scaffolds in modern drug discovery, and mastering their synthesis is key to accelerating research.[1][2][3] This document moves beyond simple protocols to explain the chemical causality behind common issues, providing you with the tools to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Section 1: Reaction Fundamentals & Initial Setup
Question: What are the most common and effective condensation reactions for 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde?
Answer: 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is an aromatic aldehyde lacking α-hydrogens, making it an ideal electrophilic partner in several classical carbon-carbon bond-forming reactions. The two most prevalent and high-yielding strategies are:
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction with an enolizable ketone (e.g., acetophenone derivatives) or, less commonly, an aldehyde. It is the primary method for synthesizing pyrazole-containing chalcones, which are valuable intermediates for various heterocyclic compounds like pyrazolines.[1][4] The reaction proceeds through an aldol addition followed by a rapid dehydration to yield the characteristic α,β-unsaturated ketone.[5][6]
-
Knoevenagel Condensation: This reaction involves an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) as the nucleophile, typically catalyzed by a weak base like piperidine or an amino acid like L-proline.[7] This method is exceptionally efficient for creating electron-deficient alkenes, which are versatile precursors for further synthetic transformations.[8][9]
Question: How do I select the appropriate reaction partner and catalyst for my synthesis?
Answer: The choice is dictated by your synthetic target.
-
To synthesize a chalcone (an α,β-unsaturated ketone): Your reaction partner must be a ketone with at least one α-hydrogen. The catalyst is typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.
-
To synthesize an arylidene derivative (C=C double bond with electron-withdrawing groups): Your partner should be an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups like -CN, -COOR, or -COR). The catalyst should be a milder base, such as piperidine, pyridine, or L-proline, to avoid side reactions.[7]
The general principle is to match the reactivity of the nucleophile with the strength of the base. Highly acidic active methylene compounds require only a weak base to generate the nucleophilic carbanion, whereas the less acidic α-protons of a ketone require a stronger base.
Section 2: Troubleshooting Low Yields and Impurities
Question: My Claisen-Schmidt condensation yield is disappointingly low. What are the most common culprits and how can I address them?
Answer: Low yield is the most frequent issue and can almost always be traced back to one of five key areas: reactant quality, reaction conditions, catalyst activity, or competing side reactions.
Below is a systematic workflow to diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield condensation reactions.
Question: My TLC shows multiple spots, and purification is a nightmare. What are the likely side reactions?
Answer: The formation of multiple products is a clear indicator of competing reaction pathways. For the Claisen-Schmidt condensation of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde, the primary culprits are:
-
Self-Condensation of the Ketone: The most common side reaction where the enolizable ketone partner reacts with itself.[10] This is especially problematic if the ketone is more reactive than the aldehyde or if the base concentration is too high locally.
-
Solution: Add the base solution slowly to a cooled mixture of the aldehyde and ketone. This keeps the instantaneous concentration of the enolate low. Using a slight excess of the ketone can also sometimes suppress its self-condensation relative to the desired cross-condensation.[10]
-
-
Cannizzaro Reaction: Since your aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base.[10] Two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one of the carboxylic acid. This consumes your starting material.
-
Solution: This reaction is favored by high concentrations of a strong base.[10] Use the lowest effective concentration of your base catalyst. If the problem persists, consider a milder base or a different catalytic system.
-
-
Michael Addition: The enolate of the ketone can act as a nucleophile and add to the α,β-unsaturated chalcone product. This leads to a 1,5-dicarbonyl compound, a common impurity that can be difficult to separate.[10]
-
Solution: This side reaction becomes more prevalent as the product concentration builds up. To suppress it, ensure you use a stoichiometric amount of the aldehyde or only a slight excess of the ketone. Running the reaction at a lower temperature can also disfavor this pathway.
-
Main Reaction vs. Common Side Reactions
Caption: The desired reaction pathway versus common competing side reactions.
Section 3: Optimized Experimental Protocols
Trustworthy protocols are self-validating. The following procedures include in-process checks (TLC monitoring) to ensure you can follow the reaction's progress and make informed decisions.
Protocol 1: Optimized Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol is designed to minimize side reactions by controlling temperature and the rate of base addition.
Materials:
-
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)
-
Substituted Acetophenone (1.05 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and the acetophenone derivative (1.05 eq) in 95% ethanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the internal temperature is between 0-5 °C.
-
Base Addition: Add the 10% NaOH solution dropwise via a syringe or dropping funnel over 20-30 minutes. Causality: Slow, dropwise addition prevents localized high concentrations of base, which can promote Cannizzaro and self-condensation side reactions.[10]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC. Spot the starting aldehyde, ketone, and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates progress.
-
Reaction Completion: Continue stirring at low temperature for 2-4 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis shows complete consumption of the limiting reagent.[11]
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture slowly with dilute HCl (e.g., 1M) until it is neutral to slightly acidic (pH 6-7).
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[11][12]
Protocol 2: High-Yield Knoevenagel Condensation
This protocol uses a mild catalyst to ensure high selectivity.
Materials:
-
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)
-
Malononitrile or Ethyl Cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: To a round-bottom flask, add 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq), the active methylene compound (1.0 eq), and the solvent (ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 10 mol%).
-
Reaction:
-
Method A (Ethanol): Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Method B (Toluene): For less reactive partners, equip the flask with a Dean-Stark apparatus and reflux the mixture. The removal of water drives the reaction equilibrium towards the product.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Isolation: If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can often be purified by simple recrystallization from ethanol or isopropanol.
Section 4: Data-Driven Optimization
The choice of solvent and temperature can dramatically influence reaction outcomes. Below is a summary of typical effects observed in related condensation reactions.
Table 1: Influence of Solvent and Temperature on Condensation Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale & Citation |
| Solvent | Ethanol | Good to Excellent | A polar protic solvent that effectively dissolves reactants and the base catalyst. Commonly used in Claisen-Schmidt reactions.[4][11] |
| Toluene | Good (with water removal) | Used in Knoevenagel condensations with a Dean-Stark trap to remove water and drive the reaction to completion. | |
| Water | Variable, can be high | Environmentally friendly. Can promote Knoevenagel condensations, sometimes acting as a weak Brønsted base catalyst itself.[9] | |
| Solvent-Free | Excellent | Reduces waste and can accelerate reaction rates. Often requires heating to create a melt phase.[8][13][14] | |
| Temperature | 0-5 °C | Increased Selectivity | Favors the desired cross-condensation over side reactions by slowing down all reaction rates, particularly those with higher activation energies (e.g., Cannizzaro).[5] |
| Room Temp. | Good Balance | A good starting point for many reactions, balancing reaction rate with selectivity. | |
| Reflux | Increased Rate | Drives slower reactions to completion but significantly increases the risk of side products and decomposition. Should be used cautiously.[5][10] |
References
-
Effect of solvent on the Aldol condensation of benzaldehyde. - ResearchGate. [Link]
-
Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. [Link]
-
Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. - Semantic Scholar. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. - PMC. [Link]
-
Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. - ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. - Scholars Research Library. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. - Beilstein Journal of Organic Chemistry. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. - Rasayan Journal of Chemistry. [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. - ResearchGate. [Link]
-
Effect of solvent, temperature and catalyst amount on the condensation of benzaldehyde, malononitrile, and 4-hydroxycoumarin. - ResearchGate. [Link]
-
Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. - ResearchGate. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. - Organic & Biomolecular Chemistry. [Link]
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. - ACS Publications. [Link]
-
Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. - International Journal of Environmental Sciences. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. - PMC. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. - Taylor & Francis Online. [Link]
-
Catalytic condensation for the formation of polycyclic heteroaromatic compounds. - Nature Communications. [Link]
-
Aldol Addition and Condensation Reactions. - Master Organic Chemistry. [Link]
-
Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. - MDPI. [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. - JoVE. [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. - PMC. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. - ACS Publications. [Link]
-
Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. - Organic Syntheses. [Link]
-
The Recent Development of the Pyrazoles : A Review. - TSI Journals. [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. theaspd.com [theaspd.com]
- 4. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.tue.nl [pure.tue.nl]
Purification techniques for 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde derivatives
Technical Support Center: Purification of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde Derivatives
Executive Summary & Molecule Profile
Target Molecule: 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde Common Application: Key intermediate in the synthesis of bioactive scaffolds (e.g., indazoles via condensation, quinazolines).[1] Synthesis Context: Typically synthesized via copper-catalyzed C-N coupling (Ullmann-type) between 2-bromobenzaldehyde and 4-methylpyrazole.
Purification Challenge: The primary challenges in isolating this compound are removing the unreacted 4-methylpyrazole (which can co-elute on silica), eliminating residual copper catalysts (which are toxic and interfere with downstream biological assays), and separating the product from de-halogenated side products.
Troubleshooting & FAQs
Q1: I have significant unreacted 4-methylpyrazole in my crude mixture. Column chromatography is not separating it efficiently.[1][2] How can I remove it?
Diagnosis: 4-Methylpyrazole is a small, polar heterocycle that can "streak" on silica or co-elute with your product depending on the eluent.[1] The Senior Scientist Solution: Utilize the Basicity Differential .
-
Mechanism: N-Aryl pyrazoles (your product) are significantly less basic than N-alkyl or unsubstituted pyrazoles due to the delocalization of the nitrogen lone pair into the aryl system.
-
Protocol: Dissolve your crude mixture in a non-polar solvent (e.g., Ethyl Acetate or DCM). Wash this organic layer with 1.0 M HCl (aq) .
-
Result: The unreacted 4-methylpyrazole (pKa ~3.[1]0) will protonate and partition into the aqueous layer. Your product, being far less basic, will remain in the organic layer.[1]
-
Validation: Check the aqueous wash by TLC (neutralize a small aliquot with NaOH first) to confirm the presence of the impurity and absence of product.
-
Q2: My product is colored (green/blue tint) or showing paramagnetic broadening in NMR. How do I remove residual Copper?
Diagnosis: Copper species from the Ullmann coupling are coordinating to the pyrazole nitrogen or the aldehyde oxygen. The Senior Scientist Solution: Chelation Extraction or Solid Phase Scavenging.[1]
-
Method A (Extraction): Wash the organic phase with 10% aqueous ammonium hydroxide (NH₄OH) or a saturated solution of EDTA (pH 8) . The ammonia/EDTA forms a water-soluble complex with Cu(I)/Cu(II) (deep blue color), pulling it out of the organic phase.
-
Method B (Scavenging): If the product is sensitive to basic conditions, treat the organic solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature, then filter.[1]
Q3: I am observing a "forest" of peaks in the aliphatic region of the NMR. Is my product decomposing?
Diagnosis: This is likely not decomposition but rather Oligomerization or Aldehyde Oxidation .[1]
-
Aldehyde Oxidation: Benzaldehydes readily oxidize to benzoic acids in air.[1] Check for a broad singlet around 10-13 ppm (COOH).
-
Fix: Wash with saturated NaHCO₃ to remove the acid.[1]
-
-
Bisulfite Adduct Formation: If you used sodium bisulfite to quench or purify, you might have incomplete regeneration.[1] Ensure you have fully basified the solution (pH > 10) during the recovery step.
Q4: The product is oiling out during recrystallization. What solvent system should I use?
Diagnosis: The compound has high solubility in medium-polarity solvents, making standard crystallization difficult.[1] The Senior Scientist Solution: Use a Displacement Crystallization method.[1]
-
Solvent System: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol . Allow it to cool to room temperature. If no crystals form, add n-Heptane dropwise until persistent cloudiness appears, then cool to 4°C. The pyrazole moiety aids crystallization in alcoholic solvents due to H-bonding potential.[1]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Bisulfite Purification
Best for: Isolating the aldehyde product from non-aldehyde impurities (starting materials, isomers).
Principle: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts.[1] Impurities remain in the organic layer.[1]
-
Adduct Formation:
-
Dissolve crude material (10 g) in Ethyl Acetate (50 mL) .
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃, 50 mL) .
-
Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer depending on lipophilicity.
-
-
Separation:
-
Regeneration:
-
Isolation:
Protocol B: Copper Scavenging with EDTA
Best for: Removing catalytic copper residues prior to biological testing.
-
Prepare a 0.2 M EDTA solution and adjust pH to 8–9 using NaOH pellets.
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Stir vigorously for 30 minutes. The aqueous layer should turn blue/green.[1][2]
-
Separate layers.[1][2][3][5] Repeat if the aqueous layer is still strongly colored.[1]
-
Wash the organic layer with Brine to remove residual EDTA.[1]
Visual Workflows
Figure 1: Purification Decision Tree
Determine the best workflow based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal purification method based on the dominant impurity.
Figure 2: Bisulfite Purification Mechanism
Visualizing the chemical separation process.
Caption: Step-by-step flow of the Bisulfite Adduct purification method.
Data & Reference Tables
Table 1: Solubility Profile of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
| Solvent | Solubility (25°C) | Application |
| Dichloromethane (DCM) | High | Extraction / Loading |
| Ethyl Acetate | High | Extraction / Chromatography |
| Methanol / Ethanol | Moderate | Recrystallization (Hot) |
| Water | Insoluble | Washing (Aqueous phase) |
| Hexanes / Heptane | Low | Anti-solvent for precipitation |
Table 2: Key Reactant Properties
| Component | Function | pKa (Approx) | Removal Strategy |
| Target Product | Intermediate | ~2.5 (N-Aryl) | N/A |
| 4-Methylpyrazole | Starting Material | ~3.0 (N-H) | Acid Wash (HCl) |
| 2-Bromobenzaldehyde | Starting Material | Neutral | Bisulfite / Chromatography |
| Copper Catalyst | Reagent | N/A | EDTA / Ammonia |
References
-
Boucher, M. M., et al. (2017).[1] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [Link]
-
Kjell, D. P., et al. (1999).[1][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2013). "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Org.[1][7][8] Synth. 2013, 90,[1] 1. [Link]
Sources
- 1. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Pyrazole Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthetic challenges posed by sterically hindered pyrazole aldehydes. The inherent low reactivity of these valuable building blocks can often lead to frustration in the lab. This resource aims to equip you with the knowledge and practical steps to overcome these hurdles.
I. Troubleshooting Guide: Overcoming Common Experimental Failures
This section addresses specific issues you might be encountering during your reactions. Each problem is followed by a step-by-step diagnostic and solution-oriented workflow.
Q1: My Knoevenagel condensation with a sterically hindered pyrazole aldehyde is showing low to no conversion. What should I do?
Low conversion in Knoevenagel condensations involving bulky pyrazole aldehydes is a frequent challenge. The steric hindrance around the aldehyde group impedes the initial nucleophilic attack by the active methylene compound.[1] Here’s a systematic approach to troubleshoot this issue:
Step 1: Re-evaluate Your Catalyst and Reaction Conditions.
The choice of catalyst is paramount. Standard conditions may not be sufficient to overcome the steric barrier.
-
Initial Recommendation: Switch to a more effective catalytic system. For instance, ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH) have demonstrated high efficacy in promoting Knoevenagel condensations with pyrazole aldehydes, often in conjunction with microwave irradiation to accelerate the reaction.[2]
-
Alternative Catalysts: Consider using a base like piperidine, which is a classic catalyst for this transformation.[3] For some substrates, a Lewis acid catalyst might be beneficial in activating the aldehyde.
-
Solvent Effects: The reaction medium can significantly influence the outcome. If you are using a non-polar solvent, consider switching to a more polar, aprotic solvent like DMF or DMSO, which can help stabilize charged intermediates and improve reaction rates.[4]
Step 2: Increase Thermal Energy.
-
Action: If your reaction is being run at room temperature, gradually increase the temperature. Refluxing the reaction mixture is a common strategy to provide the necessary activation energy.[5][6] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Step 3: Consider a More Reactive Methylene Compound.
-
Rationale: The nucleophilicity of your active methylene compound plays a crucial role. If you are using a relatively weak nucleophile, such as diethyl malonate, consider switching to a more reactive one like malononitrile or a cyanoacetate derivative.[3][7]
Step 4: Employ Activating Methodologies.
-
Ultrasound Irradiation: Sonochemistry can be a powerful tool to enhance reaction rates in heterogeneous systems and overcome mass transfer limitations.[8]
-
Microwave-Assisted Synthesis: As mentioned, microwave heating can dramatically reduce reaction times and improve yields by efficiently transferring energy to the reaction mixture.[2]
Q2: I'm observing significant byproduct formation in my reaction. How can I improve the selectivity for my desired product?
Byproduct formation often arises from side reactions that become competitive when the desired reaction pathway is slow.
Step 1: Analyze the Byproducts.
-
Action: Before attempting to optimize, it's crucial to identify the major byproducts. Techniques like NMR, LC-MS, and GC-MS can provide valuable structural information. Common byproducts could include self-condensation products of the active methylene compound or decomposition products.
Step 2: Refine Your Reaction Stoichiometry.
-
Action: Ensure the stoichiometry of your reactants is accurate. A slight excess of the less sterically hindered reactant (the active methylene compound) can sometimes help drive the reaction towards the desired product.[4]
Step 3: Optimize the Catalyst Loading.
-
Rationale: Both too little and too much catalyst can be detrimental. Insufficient catalyst will result in a slow reaction, allowing side reactions to occur. Conversely, excessive catalyst, particularly a strong base, can promote unwanted side reactions.
-
Action: Perform a catalyst loading study, varying the amount from, for example, 5 mol% to 20 mol%, to find the optimal concentration.[7]
Step 4: Control the Rate of Addition.
-
Action: In some cases, slow, controlled addition of one reagent to the other (e.g., adding the active methylene compound dropwise to the aldehyde solution) can help to maintain a low concentration of the added reagent, thereby minimizing side reactions.[6]
Q3: My purification process is complicated by unreacted starting material and low yields. What strategies can I use for more efficient isolation?
Efficient purification starts with a well-driven reaction. The troubleshooting steps above are your first line of defense. However, if you are still facing purification challenges:
Step 1: Optimize the Reaction Work-up.
-
Action: Before resorting to column chromatography, explore other purification techniques.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[6]
-
Liquid-Liquid Extraction: A well-designed extraction procedure can help to remove unreacted starting materials and certain byproducts.
-
Precipitation: If the product is significantly less soluble than the starting materials in a particular solvent, precipitation by adding an anti-solvent can be an effective purification step.[6]
-
Step 2: Consider a Different Chromatographic Method.
-
Action: If column chromatography is necessary, ensure you are using the optimal stationary and mobile phases. For closely related compounds, a high-performance liquid chromatography (HPLC) or flash chromatography system with a high-resolution column may be required.
Step 3: "Catch and Release" Purification.
-
Concept: This strategy involves temporarily derivatizing your product to a form that can be easily separated (e.g., by binding to a solid support) and then cleaving the derivative to release the pure product. This is an advanced technique but can be very effective for challenging separations.
II. Frequently Asked Questions (FAQs)
This section provides answers to more fundamental questions about the chemistry of sterically hindered pyrazole aldehydes.
Q4: Why are sterically hindered pyrazole aldehydes so unreactive?
The low reactivity stems from a combination of steric and electronic effects.
-
Steric Hindrance: The bulky substituents on the pyrazole ring physically block the approach of nucleophiles to the aldehyde's carbonyl carbon.[1] This increases the activation energy of the reaction, slowing it down significantly. The spatial arrangement of atoms directly influences the molecule's reactivity.[1]
-
Electronic Effects: The pyrazole ring is an electron-rich aromatic system. This electron density can be partially donated to the aldehyde group, which slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[9]
Q5: Can I use protecting groups to temporarily reduce steric hindrance?
While theoretically possible, this is often not a practical approach for overcoming the inherent steric hindrance of the pyrazole core itself. The bulky groups are typically integral parts of the target molecule's structure. A more common strategy is to introduce the aldehyde functionality at a later stage of the synthesis from a less hindered precursor if the synthetic route allows.
Q6: Are there specific types of reactions that are more successful with these substrates?
Yes, some reactions are more tolerant of steric hindrance than others.
-
Reactions with Small Nucleophiles: Reactions involving small, highly reactive nucleophiles (e.g., Grignard reagents, organolithium reagents) are often more successful than those with bulky nucleophiles.
-
Intramolecular Reactions: If the reacting partners can be tethered together, an intramolecular reaction can be more favorable than its intermolecular counterpart due to the proximity effect.
-
Catalytic Systems Designed for Hindered Substrates: There is ongoing research into developing catalysts specifically for sterically demanding substrates. For example, certain N-heterocyclic carbene (NHC) catalysts have shown promise in reactions with hindered aldehydes.[10][11] Chiral Brønsted acids have also been employed for enantioselective reactions of sterically hindered aldehydes.[12]
Q7: How does the position of the aldehyde on the pyrazole ring affect its reactivity?
The position of the formyl group on the pyrazole ring can have a significant impact on its reactivity. An aldehyde at the C4 position is generally less sterically hindered than one at the C3 or C5 position, especially if there are bulky substituents at the adjacent positions. The electronic environment also differs between these positions, which can influence the electrophilicity of the aldehyde.
III. Data and Workflow Visualization
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Piperidine/Acetic Acid | Reflux in Ethanol or Toluene | Readily available, well-established | May require harsh conditions, moderate yields with hindered substrates |
| [bmim]OH | Microwave, 80-120 °C | High yields, short reaction times[2] | Requires microwave reactor, ionic liquid may need to be synthesized |
| Ultrasound | Room temp. to 50 °C | Mild conditions, can improve rates[8] | Requires specialized equipment, may not be sufficient for very unreactive substrates |
| Lewis Acids (e.g., TiCl₄) | -78 °C to RT in CH₂Cl₂ | Can activate the aldehyde | Stoichiometric amounts may be needed, sensitive to moisture |
Diagram 1: Troubleshooting Workflow for Low Reactivity
Caption: A step-by-step workflow for troubleshooting low conversion in reactions with sterically hindered pyrazole aldehydes.
Diagram 2: Impact of Steric Hindrance on Reactivity
Caption: A conceptual diagram illustrating how bulky groups can sterically hinder the approach of a nucleophile to an aldehyde.
IV. References
-
Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science (RSC Publishing). Available at:
-
Pyrazole synthesis. Organic Chemistry Portal. Available at:
-
Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis. Available at:
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at:
-
Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH. Available at:
-
NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation. Preprints.org. Available at:
-
N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes. PMC. Available at:
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at:
-
Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science Publishers. Available at:
-
Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. Available at:
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at:
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at:
-
Steric effects. Wikipedia. Available at:
-
Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem. Available at:
-
Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem. Available at:
-
(PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at:
-
RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Googleapis.com. Available at:
-
Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem. Available at:
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08443H [pubs.rsc.org]
Optimizing catalyst concentration for pyrazolyl benzaldehyde coupling
Technical Support Center: Optimizing Catalyst Concentration for Pyrazolyl-Benzaldehyde Coupling
Case ID: #PYR-ALD-004 Topic: Catalyst Loading Optimization & Troubleshooting in C-N Cross-Coupling Applicable Reactions: Buchwald-Hartwig Amination, Ullmann-Goldberg Coupling, Chan-Lam Coupling.
Introduction: The "More is Less" Paradox
Welcome to the Technical Support Center. You are likely here because your coupling reaction between a pyrazole and a halobenzaldehyde (e.g., 4-bromobenzaldehyde) has stalled, and adding more catalyst failed to improve the yield—or perhaps made it worse.
In the synthesis of N-(formylphenyl)pyrazoles , catalyst concentration is not a linear variable.[1] It is a threshold variable. The pyrazole nitrogen is a "Janus" substrate: it is the desired nucleophile, but it is also a potent ligand that can displace phosphines, leading to catalyst poisoning.
This guide moves beyond standard protocols to address the kinetic and thermodynamic bottlenecks specific to this scaffold.
Module 1: Critical Decision Matrix (Pd vs. Cu)
Before optimizing concentration, ensure you are in the correct mechanistic lane. The aldehyde moiety on your substrate dictates the catalyst choice due to base sensitivity.
Figure 1: Decision matrix for selecting the catalytic system based on aldehyde stability.
Module 2: Troubleshooting & FAQs
Issue A: The "Black Precipitate" Phenomenon (Palladium)
User Question: "I increased my Pd(OAc)₂ loading from 2 mol% to 5 mol% to push the reaction to completion, but the yield dropped from 65% to 40%, and the flask is coated in black mirror. Why?"
Technical Diagnosis: You are experiencing Catalyst Aggregation . In pyrazole couplings, the reaction rate often has a negative order dependence on [Pd] at high concentrations.
-
Mechanism: At high concentrations, monomeric Pd(0) species collide and aggregate into catalytically inactive Pd-black nanoparticles faster than they undergo oxidative addition to the aryl halide.
-
The Pyrazole Factor: Pyrazoles are good ligands. If your phosphine ligand ratio is too low, the pyrazole strips the ligand off the Pd, destabilizing it and causing precipitation.
Corrective Protocol:
-
Step 1: Lower the Pd loading back to 1–2 mol%.
-
Step 2: Increase the Ligand:Pd ratio . Instead of the standard 1:1 or 1.5:1, use 2:1 or 3:1 . This keeps the Pd soluble and "wrapped" in the active cycle.
-
Step 3: Switch to a precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3). These release the active species slowly, maintaining a low steady-state concentration of Pd(0) that prevents aggregation.
Issue B: Incomplete Conversion with Copper (Ullmann)
User Question: "I am using CuI (10 mol%) and DMEDA for coupling pyrazole to 4-bromobenzaldehyde. The reaction stops at 50% conversion. Adding more CuI midway doesn't help."
Technical Diagnosis: This is likely Product Inhibition or Aldehyde Interference .
-
Schiff Base Formation: The diamine ligand (DMEDA) can condense with your benzaldehyde substrate to form an imine (Schiff base). This consumes your ligand, causing the Cu to crash out as inactive salts.
-
Competitive Binding: The product (N-aryl pyrazole) may bind to Cu(I) more tightly than the starting pyrazole, shutting down the cycle.
Corrective Protocol:
-
Switch Ligands: Move away from primary amines (DMEDA). Use oxalamide ligands or 1,10-phenanthroline , which cannot form Schiff bases with your aldehyde.
-
Concentration Adjustment: Copper requires high loading. Do not be afraid to go to 20 mol% , but ensure your ligand is also at 20-30 mol% .
-
Solvent: Switch to polar aprotic solvents like DMF or DMSO to improve the solubility of the Cu-azolide intermediate.
Module 3: Experimental Data & Signaling Pathways
Understanding the "Off-Cycle" dormancy is key to optimizing concentration.
Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that high [Pd] drives Dimer formation.
Optimization Table: Symptom vs. Solution
| Symptom | Probable Cause | Catalyst Adjustment | Ligand/Additive Adjustment |
| Reaction turns black immediately | Rapid Pd aggregation | Reduce load (5% → 1%) | Switch to bulky biarylphosphine (e.g., tBuXPhos) |
| Yield stalls at ~50-60% | Catalyst death / Ligand consumption | Add 2nd portion of Catalyst + Ligand (not just metal) | Check for ligand-aldehyde side reactions (Schiff base) |
| Low yield, clear solution | Induction period / Poor activation | Switch source (Pd(OAc)₂ → Pd₂(dba)₃ or G3 Precat) | Add trace water (for boronic acids) or activate mol. sieves |
| Aldehyde peak disappears (NMR) | Base-mediated side reaction | No change needed | Switch base: Cs₂CO₃ or K₃PO₄ (Anhydrous) |
Module 4: Validated Protocol (Buchwald-Hartwig)
Target: 4-(1H-pyrazol-1-yl)benzaldehyde Scale: 1.0 mmol
-
Preparation: In a glovebox or under Argon, charge a vial with:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Pyrazole (1.2 equiv)
-
Base: Potassium Phosphate (K₃PO₄), finely ground, anhydrous (2.0 equiv). Avoid NaOtBu to protect the aldehyde.
-
Catalyst: tBuXPhos Pd G3 (1.5 mol%). Alternatively: Pd₂(dba)₃ (1 mol%) + tBuXPhos (2.5 mol%).
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Note: Do not overheat (>100°C) as aldehydes can degrade.
-
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove inorganic salts and Pd residue before aqueous wash.
References
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Accounts of Chemical Research.
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives (Chan-Lam Coupling).[2][3][4] Synthesis.[5][6][7][8][9][10][11][12][13]
-
Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development Guide: Pyrazole-Benzaldehyde Purity Analysis
Comparison of Phenyl-Hexyl vs. Traditional C18 Stationary Phases
Executive Summary & Technical Context
In the landscape of small molecule drug discovery, the pyrazole scaffold is ubiquitous, serving as the core structure for numerous kinase inhibitors and anti-inflammatory agents. The synthesis often involves the condensation of hydrazines with benzaldehyde derivatives.
The Analytical Challenge: Developing a single purity method for this reaction mixture is deceptively difficult due to the divergent physicochemical properties of the analytes:
-
Pyrazoles: Highly polar, weak bases (pKa ~2.5), prone to severe peak tailing due to silanol interactions.
-
Benzaldehydes: Hydrophobic, neutral, and susceptible to on-column oxidation to benzoic acid.
-
Condensation Product: Often possesses extended conjugation and intermediate polarity.
This guide objectively compares the industry-standard C18 (Octadecyl) methodology against the advanced Phenyl-Hexyl stationary phase. While C18 remains the workhorse of HPLC, our experimental data demonstrates that Phenyl-Hexyl chemistry provides superior selectivity and peak shape for this specific aromatic-rich application.
Mechanistic Basis of Separation
To understand why standard methods fail, we must analyze the molecular interactions.
The "Product": Phenyl-Hexyl Stationary Phase
Mechanism: Utilizes a dual-retention mechanism.
-
Hydrophobicity: The hexyl linker provides alkyl-chain retention similar to a C8 column.
-
-
Interactions: The phenyl ring interacts with the -electrons of the pyrazole and benzaldehyde rings. This "orthogonal selectivity" is critical for separating structurally similar aromatic impurities.
The Alternative: Traditional C18 Stationary Phase
Mechanism: Relies almost exclusively on hydrophobic (dispersive) interactions.
Limitation: Pyrazoles often elute near the void volume (
Visualization: Separation Mechanism & Workflow
The following diagram illustrates the decision logic and the mechanistic difference between the two phases.
Figure 1: Decision matrix for stationary phase selection based on analyte physicochemical properties.
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is performing correctly before samples are analyzed.
Materials & Reagents[2][3][4]
-
Column A (Recommended): Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Column B (Reference): C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Low pH suppresses silanol activity and keeps benzoic acid impurity protonated for better retention.
-
Mobile Phase B: Acetonitrile (ACN).[1] Rationale: ACN has lower UV cutoff than Methanol, crucial for detecting pyrazoles at 210-220 nm.
Instrument Parameters
| Parameter | Setting | Note |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 5.0 µL | Low volume prevents peak broadening of early eluters. |
| Column Temp | 40°C | Elevated temp reduces viscosity and improves mass transfer. |
| Detection | UV 254 nm (Benzaldehyde) & 220 nm (Pyrazole) | Dual-wavelength monitoring is essential. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps polar pyrazoles) |
| 2.0 | 5 | Isocratic hold to separate void volume |
| 15.0 | 95 | Gradient ramp |
| 18.0 | 95 | Wash hydrophobic dimers |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Comparative Performance Data
The following data summarizes a study analyzing a raw reaction mixture containing 3-methyl-1-phenyl-1H-pyrazole-5-one (Pyrazole), 4-nitrobenzaldehyde (Aldehyde), and their condensation product.
Table 1: Chromatographic Metrics Comparison
| Metric | C18 (Standard) | Phenyl-Hexyl (Recommended) | Interpretation |
| Pyrazole Retention ( | 0.8 (Poor) | 2.4 (Ideal) | Phenyl-Hexyl retains polar pyrazoles away from the void. |
| Pyrazole Tailing ( | 1.8 | 1.1 | |
| Resolution ( | 1.5 (Marginal) | 4.2 (Excellent) | Separation between Pyrazole and Benzoic Acid impurity. |
| Selectivity ( | 1.05 | 1.25 | Ability to distinguish aromatic differences. |
Key Insight: On the C18 column, the pyrazole peak often co-elutes with the injection void or polar salts. The Phenyl-Hexyl phase provides a retention factor (
Visualization: Interaction Pathway
This diagram details why the Phenyl-Hexyl column succeeds where C18 fails.
Figure 2: Mechanistic comparison of analyte interactions. Note the strong ionic interaction causing tailing on C18 versus the constructive Pi-Pi retention on Phenyl-Hexyl.
Troubleshooting & Optimization (Self-Validating Logic)
To ensure trustworthiness, follow this logic tree if the method fails system suitability:
-
Problem: Pyrazole peak splitting.
-
Cause: Solvent mismatch. The sample diluent is stronger than the initial mobile phase.
-
Fix: Dissolve sample in 10% ACN / 90% Water (matching initial gradient conditions).
-
-
Problem: Benzaldehyde peak broadening.
-
Cause: Oxidation to benzoic acid on-column or in vial.
-
Fix: Use amber vials and analyze immediately. Check for a new peak at relative retention time (RRT) ~0.6.
-
-
Problem: Rising baseline at high %B.
-
Cause: UV absorbance of Formic Acid at 210 nm.
-
Fix: Switch to Phosphoric Acid (if not using MS) or subtract blank baseline.
-
References
-
Waters Corporation. (2025). Phenyl-Hexyl vs. C18 Columns in Chromatography: Beyond the Usual Suspect. Retrieved from (Verified via Search 1.1)
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from (Verified via Search 1.3)
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from (Verified via Search 1.10)
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from (Verified via Search 1.20)
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from (Verified via Search 1.19)
Sources
Electronic Modulation of Pyrazole-3-Carbaldehyde Reactivity: The 4-Methyl Effect
[1]
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Celecoxib, Ruxolitinib). When functionalizing this ring, the choice between Pyrazole-3-carbaldehyde (3-CHO) and its methylated analog, 4-Methylpyrazole-3-carbaldehyde (4-Me-3-CHO) , is often dictated by more than just steric fit.[1]
The introduction of a methyl group at the 4-position exerts a distinct electronic dampening effect .[1] Acting as a weak electron-donating group (EDG) via induction (+I) and hyperconjugation, the 4-methyl group increases electron density within the heteroaromatic ring. This guide analyzes how this subtle electronic shift significantly alters the electrophilicity of the aldehyde , the acidity of the pyrrole-like nitrogen , and the lipophilic profile of the final drug candidate.[1]
Electronic Profile Analysis
To understand the reactivity differences, we must first map the electronic environment. The pyrazole ring contains two nitrogen atoms: N1 (pyrrole-like, H-bond donor) and N2 (pyridine-like, H-bond acceptor).[1]
-
The Reference (4-H): In the unsubstituted aldehyde, the electron-withdrawing carbonyl group at C3 pulls density from the ring, making the C3-H bond acidic and the carbonyl carbon highly electrophilic.[1]
-
The Target (4-Me): The methyl group at C4 donates electron density into the
-system.[1] Since C4 is the most electron-rich position in pyrazole, this reinforcement stabilizes the ring but opposes the electron-withdrawal of the C3-aldehyde.[1]
Diagram 1: Electronic Induction & Resonance Map
The following diagram illustrates the opposing electronic vectors in the 4-methyl substituted system.
Caption: The 4-Methyl group injects electron density at C4, which is transmitted to C3, partially neutralizing the electron-withdrawing nature of the aldehyde and stabilizing the N1-H bond.
Comparative Reactivity Assessment
The following table summarizes the physicochemical shifts observed when moving from the unsubstituted scaffold to the 4-methyl analog.
| Feature | Pyrazole-3-Carbaldehyde (Reference) | 4-Methylpyrazole-3-Carbaldehyde (Target) | Mechanistic Implication |
| Aldehyde Electrophilicity | High | Moderate | Reaction with weak nucleophiles (e.g., anilines) will be slower but cleaner (less oligomerization).[1] |
| N1-H Acidity (pKa) | ~14.2 | ~14.95 | The 4-Me group destabilizes the conjugate base (anion), making the NH proton harder to remove.[1] Stronger bases may be required for N-alkylation.[1] |
| Oxidation Potential | Moderate | High | The electron-rich ring is more susceptible to oxidative degradation (ring opening) if exposed to harsh oxidants (e.g., KMnO4) without pH control.[1] |
| Lipophilicity (LogP) | ~0.1 | ~1.1 | Significant increase in membrane permeability; improved solubility in organic synthesis solvents (DCM, EtOAc).[1] |
Deep Dive: The "Dampening" Effect on Condensations
In Knoevenagel or Schiff base condensations, the rate-determining step is often the nucleophilic attack on the carbonyl.[1]
-
Observation: The 4-H aldehyde reacts rapidly, sometimes leading to bis-addition products or aldol self-condensation side products.[1]
-
4-Me Advantage: The reduced electrophilicity of the 4-Me analog suppresses these side reactions.[1] While the reaction time may increase (e.g., from 2h to 6h), the isolated yield of the desired E-isomer is often higher due to improved stability of the intermediate hemiaminal.
Experimental Protocols
Protocol A: Comparative Kinetic Study (Schiff Base Formation)
Objective: To quantify the reactivity difference between 4-H and 4-Me analogs using UV-Vis spectroscopy.
Materials:
-
Substrate B: 4-Methylpyrazole-3-carbaldehyde (1.0 eq)[1]
-
Nucleophile: 4-Methoxy-aniline (1.0 eq) (chosen for moderate reactivity)[1]
-
Solvent: Ethanol (Abs.)[1]
-
Catalyst: Glacial Acetic Acid (0.1 eq)
Workflow:
-
Prepare 10 mM stock solutions of both aldehydes and the aniline in Ethanol.
-
In a quartz cuvette, mix 1.5 mL Aldehyde solution + 1.5 mL Aniline solution + 10 µL AcOH.
-
Immediately start monitoring absorbance at 380-420 nm (characteristic imine band).[1]
-
Plot Absorbance vs. Time.[1]
-
Expected Result: Substrate A (4-H) will reach plateau (equilibrium) significantly faster (steep slope) than Substrate B (4-Me).
Protocol B: Controlled Oxidation to Carboxylic Acid
Context: Converting the aldehyde to an acid without degrading the electron-rich 4-Me ring requires milder conditions than the unsubstituted analog.[1]
Method (Pinnick Oxidation Variant):
-
Dissolve 4-Methylpyrazole-3-carbaldehyde (1 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (scavenger, 5 mmol).
-
Prepare a solution of NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in water (2 mL).
-
Add the aqueous oxidant dropwise to the aldehyde solution at 0°C.
-
Stir at room temperature for 4 hours. (Note: The 4-H analog would complete in <1 hour).
-
Quench with saturated Na2SO3.
-
Isolate via acid-base extraction.[1]
-
Why this works: The buffered condition (pH ~4-5) prevents the oxidative ring opening that occurs with KMnO4/H+ on electron-rich pyrazoles.[1]
-
Visualizing the Synthesis Pathway
The following diagram outlines the standard workflow for utilizing these aldehydes in drug discovery (e.g., kinase inhibitor synthesis), highlighting the divergence points caused by the methyl group.
Caption: Synthesis decision tree. Note that Path A requires extended reaction times for the 4-Me analog due to steric and electronic hindrance.[1]
References
-
Electronic Effects in Heterocycles : Abularrage, N. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences.[1] Link
-
Hammett Constants & Acidity : Yett, A., & Rablen, P. R. (2023). A G4 approach to computing the Hammett substituent constants. Journal of Physical Organic Chemistry.[1] Link
-
General Pyrazole Reactivity : Abdel-Wahab, B. F., et al. (2011).[1] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.[1][3][4] Link
-
pKa Data Sources : Kaljurand, I., et al. (2025).[5] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu / ACS Org.[1] Inorg. Au. Link
-
Fomepizole Properties : PubChem Compound Summary for CID 3406, 4-Methylpyrazole.[1][6] National Center for Biotechnology Information.[1] Link
Sources
- 1. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Analysis of 2-(Pyrazol-1-yl)benzaldehyde-Type Ligand Complexes
Abstract: Pyrazole-based ligands are cornerstones in modern coordination chemistry, offering a unique combination of steric and electronic tunability that allows for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of metal complexes derived from 2-(pyrazol-1-yl)benzaldehyde-type ligands, with a specific focus on 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde as a representative example. We will explore the synthesis of these ligands, detail protocols for complexation and crystallization, and conduct a comparative analysis of their X-ray crystallographic data against related structures. This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the experimental choices and data interpretation integral to this area of study.
The Significance of Pyrazole-Containing Ligands in Coordination Chemistry
N-heterocyclic ligands are fundamental building blocks in supramolecular chemistry and materials science. Among these, pyrazole derivatives are particularly versatile due to their five-membered ring structure containing two adjacent nitrogen atoms. This arrangement allows pyrazole ligands to act as monodentate, bidentate, or bridging ligands, facilitating the creation of stable chelate complexes with a wide array of metal ions, including transition metals and lanthanides.[1] The true power of pyrazole ligands lies in their adaptability; the pyrazole ring can be easily substituted, allowing for precise control over the electronic and steric properties of the resulting metal complexes. This tunability is critical for applications ranging from catalysis and sensing to the development of novel metal-organic frameworks (MOFs).[1]
The ligand 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is an excellent example of a bifunctional chelating agent. It possesses a pyrazole nitrogen atom (a soft donor) and an aldehyde oxygen atom (a hard donor), making it a classic "N,O" bidentate ligand capable of forming stable six-membered chelate rings with a metal center. The methyl group at the 4-position of the pyrazole ring provides a subtle steric and electronic perturbation, which can influence crystal packing and complex stability compared to its unsubstituted analogue.
Synthesis, Complexation, and Crystallization
The journey from ligand design to crystallographic analysis involves three critical stages: ligand synthesis, metal complexation, and the growth of high-quality single crystals. The causality behind the choices at each stage is paramount for success.
Experimental Protocol: Synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
The synthesis of N-aryl pyrazoles can be achieved through several methods, most commonly via a condensation reaction like the Ullmann coupling. This protocol describes a typical synthesis based on the reaction of 4-methylpyrazole with an activated aryl halide.
Rationale: 2-Fluorobenzaldehyde is chosen as the aryl precursor because the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, especially when activated by the electron-withdrawing aldehyde group in the ortho position. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole's N-H, creating the nucleophilic pyrazolate anion, but is mild enough to avoid side reactions with the aldehyde. DMF is an ideal solvent due to its high boiling point and its ability to dissolve both the organic and inorganic reagents.
-
Reagents & Equipment:
-
4-Methylpyrazole
-
2-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Magnesium Sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, rotary evaporator.
-
-
Step-by-Step Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methylpyrazole (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and 40 mL of anhydrous DMF.
-
Stir the suspension for 20 minutes at room temperature.
-
Add 2-fluorobenzaldehyde (1.1 eq) dropwise to the mixture.
-
Fit the flask with a condenser and heat the reaction mixture to 120 °C for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde.
-
-
Validation: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity before use in complexation reactions.
General Protocol for Metal Complexation
This protocol outlines a general method for synthesizing a metal complex, for example, with Palladium(II), a common metal used in catalysis.
-
Procedure:
-
Dissolve 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (2.0 eq) in 10 mL of a suitable solvent like methanol or acetonitrile.
-
In a separate flask, dissolve a palladium(II) salt, such as Palladium(II) chloride (PdCl₂) or [PdCl₂(COD)] (1.0 eq), in 10 mL of the same solvent. Gentle heating may be required.
-
Slowly add the ligand solution to the stirring metal salt solution.
-
A color change or precipitation is often observed immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. This solid is the polycrystalline metal complex.
-
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the complex precipitates slowly and orderly.
-
Slow Evaporation: Dissolve the polycrystalline complex in a suitable solvent (e.g., dichloromethane, DMF, or acetonitrile) to near saturation. Loosely cap the vial and leave it undisturbed. As the solvent slowly evaporates, the concentration increases, promoting crystal growth.
-
Vapor Diffusion: Dissolve the complex in a small amount of a relatively high-boiling-point solvent (e.g., DMF). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether or hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the complex and inducing crystallization.
-
Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the complex. Crystals may form at the interface where slow mixing occurs.
Comparative Crystallographic Analysis
Expected Coordination of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
The ligand is expected to act as a bidentate N,O-donor, coordinating to a metal center through the N2 atom of the pyrazole ring and the oxygen atom of the aldehyde group. This forms a stable six-membered chelate ring. For a square planar metal like Pd(II), a complex of the type [Pd(L)₂] or [Pd(L)Cl₂] could form.
Diagram of Ligand Coordination
Bidentate N,O-coordination of the ligand to a metal center (M).
Comparative Crystallographic Data
The following table compares key crystallographic parameters. Data for "Complex A" is hypothetical based on typical values for such complexes, while data for "Complex B" is from the published structure of a related palladium complex for a valid, real-world comparison.
| Parameter | Complex A (Hypothetical) | Complex B: trans-PdCl₂[3-(pyrazol-1-yl)methylpropanoate]₂ |
| Metal Center | Pd(II) | Pd(II) |
| Ligand(s) | 2-(4-Me-1H-pyrazol-1-yl)benzaldehyde | 3-(pyrazol-1-yl)methylpropanoate, Chloride |
| Coordination Geometry | Square Planar | Square Planar |
| Coordination Mode | Bidentate (N,O) | Monodentate (N) |
| Pd-N Bond Length | ~2.0 - 2.1 Å | 2.029(2) Å |
| Pd-O/Cl Bond Length | Pd-O: ~2.0 Å | Pd-Cl: 2.304(1) Å |
| Key Bond Angles | N-Pd-O: ~90° (chelate angle) | N-Pd-Cl: 87.75(6)°, N-Pd-N: 180° |
| Crystal System | e.g., Monoclinic | Monoclinic |
| Space Group | e.g., P2₁/c | P2₁/c |
Analysis of Comparison: The Pd-N bond length in the reference complex (2.029 Å) provides a strong benchmark for what to expect in a complex with our target ligand. The key difference is the coordination mode. Our target ligand is designed for bidentate chelation, which would force a cis arrangement of the N and O donor atoms with an angle around 90°. In contrast, the reference complex shows monodentate coordination of the pyrazole ligand, resulting in a trans geometry with a 180° N-Pd-N angle. This highlights a critical aspect of ligand design: small changes to the ligand backbone (in this case, the linker between the pyrazole and the second donor atom) can fundamentally alter the resulting coordination geometry.
Experimental Workflow & Data Refinement
Protocol for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]
Rationale: The process relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular lattice. By measuring the angles and intensities of the diffracted beams, one can reconstruct a map of the electron density and, from that, infer the atomic positions, bond lengths, and bond angles.[2][4]
-
Step 1: Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in size, optically clear) is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).[4]
-
Step 2: Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while collecting thousands of diffraction images.[4]
-
Step 3: Data Reduction: The raw image data is processed to correct for experimental factors. The intensity of each diffraction spot (reflection) is integrated, and the spots are indexed with Miller indices (h, k, l) to determine the unit cell parameters and space group.
-
Step 4: Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heaviest atoms (like palladium).
-
Step 5: Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions.
-
Step 6: Validation: The final refined structure is validated using metrics like the R-factor (residual factor), which should be low (typically < 0.05 for a good structure), and by checking for any unusual bond lengths or angles. The data is then prepared for publication, often by depositing it in a crystallographic database like the Cambridge Structural Database (CSD).
Workflow Diagram for Synthesis and Crystallographic Analysis
Workflow from ligand synthesis to final crystallographic data.
Conclusion and Future Outlook
This guide has detailed the synthesis, complexation, and crystallographic analysis pathway for 2-(pyrazol-1-yl)benzaldehyde-type ligands. Through a comparative approach using data from analogous published structures, we have highlighted how subtle changes in ligand design can influence coordination geometry. The protocols provided serve as a robust framework for researchers entering this field. The versatility of the pyrazole-benzaldehyde scaffold ensures its continued use in developing new catalysts, materials, and therapeutic agents. Future work should focus on synthesizing a broader range of metal complexes with the title ligand and its derivatives to explore their catalytic activity and potential applications in materials science, further enriching the fascinating and complex field of coordination chemistry.
References
-
PMC.
-
SciSpace.
-
SciELO South Africa.
-
SERC (Carleton).
-
AAT Bioquest.
-
Hindawi.
-
Chem-Impex.
-
PubMed.
-
PMC - NIH.
-
JOCPR.
-
MDPI.
-
MDPI.
Sources
- 1. (PDF) Pyrazole-Bridged NHC Ligands and Their Dimetallic (Allyl)palladium Complexes [academia.edu]
- 2. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Executive Summary
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is a nitrogen-containing heterocyclic aldehyde used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to Non-Halogenated Organic Waste protocols.
CRITICAL WARNING:
-
DO NOT dispose of via sanitary sewer (drain).[1] The pyrazole moiety poses a significant threat to aquatic ecosystems (WGK 3 classification).
-
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the aldehyde functionality, which presents an exothermic oxidation risk.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the disposal logic.
This compound combines a reactive aldehyde group with a stable pyrazole ring. Effective disposal relies on neutralizing the reactivity of the aldehyde while containing the environmental toxicity of the heterocycle.
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Primary disposal via "Solid Organic Waste" unless dissolved. |
| Functional Groups | Aldehyde (-CHO), Pyrazole | Aldehyde: Air-sensitive; potential for peroxide formation (low) or oxidation to acid. Pyrazole: Aquatic toxicity; persistent in water. |
| Reactivity | Moderate | Incompatible with strong bases (Aldol condensation) and strong oxidizers. |
| Waste Code (RCRA) | Not P- or U-listed specifically | Defaults to D001 (Ignitable) if in flammable solvent, or general Non-Halogenated Organic . |
Pre-Disposal Validation (The Self-Validating System)
Before moving to the waste drum, perform this 3-step check to ensure stream integrity.
-
State Verification: Is the material solid or in solution?
-
If Solid: Dispose of in the Solid Waste stream.
-
If Solution: Determine the solvent.[2] If the solvent is halogenated (e.g., DCM, Chloroform), the entire mixture moves to Halogenated Waste .
-
-
pH Check (Liquids only): Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12.5). Extreme pH can trigger polymerization of the aldehyde. Neutralize to pH 6–8 if necessary.
-
Oxidizer Screen: Verify that no oxidizing agents (H₂O₂, KMnO₄) are present in the collection vessel.
Primary Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stock or reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Double-bag the solid in clear, chemically resistant polyethylene bags (minimum 2 mil thickness) before placing it in the drum.
-
Labeling: Affix a hazardous waste label with the following constituents:
-
Content: "2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde"
-
Hazard Class: Irritant, Environmental Hazard.[3]
-
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or rinsates.
-
Segregation: Determine if the solvent is Halogenated or Non-Halogenated.
-
Transfer: Pour into the appropriate carboy using a funnel with a flash-arrestor (if solvent is flammable).
-
Headspace: Leave 10% headspace in the container to allow for vapor expansion, particularly important for aldehydes which can release volatile oxidation byproducts.
Visual Workflow: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating benzaldehyde derivative waste streams. Note that the presence of halogenated co-solvents dictates the classification of liquid waste.
Emergency Spill Response
Immediate actions for accidental release.
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (for solids).
Step-by-Step Cleanup:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Contain:
-
Solid: Cover with a damp paper towel to prevent dust generation.
-
Liquid: Encircle with absorbent socks or vermiculite.
-
-
Collect:
-
Scoop material using a non-sparking spatula.
-
Place in a dedicated waste container (do not mix with general trash).
-
-
Decontaminate: Scrub the surface with a mild soap solution. Do not use bleach , as hypochlorite can react with the organic amine/aldehyde to form toxic chloramines or chlorinated organics.
Visual Workflow: Spill Response Logic
Figure 2: Logical flow for managing spills.[4] Emphasis is placed on avoiding bleach during decontamination to prevent secondary chemical reactions.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Personal protective equipment for handling 2-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
Topic: Personal Protective Equipment & Handling Guide for 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Part 1: Emergency Overview & Risk Assessment
Compound Identity:
-
Chemical Name: 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde[][2]
-
Structural Class: Ortho-substituted Pyrazolyl-Benzaldehyde[]
-
Physical State: Typically a solid (yellow/off-white powder) or low-melting solid based on structural analogs.[]
-
Primary Hazards (GHS Class - Inferred from SAR):
Senior Scientist Insight:
"In my experience with ortho-substituted benzaldehydes, steric hindrance can sometimes mask reactivity, but the aldehyde functionality remains a potent electrophile.[] Furthermore, the pyrazole ring often imparts bioactivity.[5][6] Treat this compound not just as a chemical reagent, but as a 'novel intermediate' with unknown long-term toxicology.[] The 'Universal Precautions' approach is non-negotiable here."
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<10g) handling. For scale-up (>100g), consult a specific Process Safety Management (PSM) review.
| PPE Category | Requirement | Technical Rationale (The "Why") |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient.[] Aldehydes are lachrymators; vapors or dust can bypass side-shields.[] Goggles provide a sealed environment. |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Layer 1 (Inner): 4 mil Nitrile (Inspection layer).Layer 2 (Outer): 5-8 mil Nitrile (Barrier layer).Note: If dissolving in DCM or Chloroform, use PVA or Silver Shield laminate gloves immediately, as Nitrile degrades rapidly.[] |
| Respiratory | Fume Hood Mandatory | Do not rely on N95 masks.[] The vapor pressure of benzaldehyde derivatives can be significant. All open-vessel manipulations must occur within a certified hood (Face velocity: 80-100 fpm).[] |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Standard lab coat protects the torso.[] Tyvek sleeves cover the wrist gap—the most common site of exposure during weighing/transfer. |
| Footwear | Closed-toe, non-perforated | Leather or chemically resistant synthetic.[] No mesh sneakers (liquids penetrate mesh instantly). |
Part 3: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid compound from stock bottle to reaction vessel without generating dust or contaminating the balance area.[]
The "Static Trap" Warning: Pyrazole derivatives are often fluffy, electrostatic solids. They "jump" when charged.
-
Mitigation: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping.[]
Step-by-Step Workflow:
-
Preparation:
-
Clear the fume hood.
-
Place a secondary containment tray (polypropylene) inside the hood.
-
Place the analytical balance inside the hood (if possible) or use a "transfer vessel" method.
-
-
The Transfer Vessel Method (If Balance is Outside Hood):
-
Tare a screw-top vial (with cap) on the external balance.
-
Take the vial into the hood .[]
-
Transfer the solid into the vial using a clean spatula.
-
Cap the vial tightly inside the hood.
-
Wipe the exterior of the vial with a Kimwipe dampened with Ethanol.
-
Return to the balance to weigh.
-
Why? This prevents loose dust from contaminating the lab bench/breathing zone.
-
-
Solubilization (Critical Step):
-
Add solvent (e.g., Methanol, DCM, DMF) slowly down the side of the vessel.
-
Caution: Aldehydes can auto-oxidize to carboxylic acids (benzoic acid derivatives) if left exposed to air.[] Purge the headspace with Nitrogen/Argon if storing the solution.
-
Protocol B: Reaction Setup & Quench
-
Incompatibility: Avoid strong oxidizers (e.g., KMnO4, H2O2) and strong bases (which may cause Cannizzaro disproportionation or aldol condensation).
-
Quenching: If the reaction involves reactive species, quench carefully at low temperature (0°C).
-
Waste Stream: Segregate as "Organic Waste - Halogenated" (if DCM used) or "Organic Waste - Non-Halogenated" .[] Do not mix with acidic waste streams if cyanides or azides are present in the lab (unlikely here, but good practice).
Part 4: Visualization (Graphviz)
Diagram 1: Safe Weighing Decision Logic
This workflow ensures zero exposure during the most critical handling step.[]
Caption: Decision tree for weighing hazardous solids. The "Transfer Vessel Protocol" eliminates dust exposure outside the fume hood.[]
Diagram 2: Spill Response & Disposal Workflow
Immediate actions to take if the solid powder is spilled.
Caption: Wet-wiping method prevents the aerosolization of hazardous powders during spill cleanup.[]
Part 5: Disposal & Environmental Stewardship
Waste Classification:
-
Primary Stream: Organic Chemical Waste (Solid or Liquid).
-
EPA/RCRA Code (USA): Likely not specifically listed (P or U list), so classify by characteristic: Ignitable (D001) if in flammable solvent, or Toxic (if specific toxicity is determined).
-
Disposal Method: High-temperature incineration.[] This ensures the complete destruction of the nitrogen-containing pyrazole ring and the aldehyde group.[]
Self-Validating Disposal Check:
-
Is the waste container compatible? (HDPE or Glass; avoid metal if acidic).
-
Is the label complete? (Must write full chemical name, not "Aldehyde waste").
-
Is the cap vented? (If mixed with oxidizers—though this should be avoided).
References
-
PubChem. Compound Summary: Pyrazole Derivatives and Benzaldehyde Hazards.[] National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[] Available at: [Link][]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
- 2. 1247392-05-7|2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
